Ethyl 1-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
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Description
Ethyl 1-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C20H23ClN4O3S and its molecular weight is 434.94. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, Ethyl 1-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate, is a complex molecule that likely targets multiple receptors due to its diverse structural features . The thiazole ring, a core component of the molecule, is known to interact with a variety of biological targets, acting as an antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor agent .
Mode of Action
The thiazole ring is known to undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound may interact with its targets through a combination of covalent bonding and non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives, it is likely that this compound affects multiple pathways . For example, thiazole derivatives have been shown to inhibit the synthesis of certain neurotransmitters, suggesting that they may affect neural signaling pathways .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that the compound may have good bioavailability.
Result of Action
Given the broad range of biological activities associated with thiazole derivatives, it is likely that this compound has multiple effects at the molecular and cellular level . For example, it may inhibit the synthesis of certain neurotransmitters, leading to changes in neural signaling .
Action Environment
The action of this compound may be influenced by various environmental factors. For example, the pH of the environment may affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules may affect the compound’s ability to interact with its targets .
Properties
IUPAC Name |
ethyl 1-[(4-chlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O3S/c1-3-28-19(27)14-8-10-24(11-9-14)16(13-4-6-15(21)7-5-13)17-18(26)25-20(29-17)22-12(2)23-25/h4-7,14,16,26H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBQVTBCLLFEJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(N4C(=NC(=N4)C)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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